![molecular formula C16H20N4O3 B2617848 N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034443-49-5](/img/structure/B2617848.png)
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Description
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH-Nicotinamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a novel small molecule that is capable of modulating various biological processes, making it a promising candidate for use in drug discovery and development. In
Scientific Research Applications
Nicotinamide and Neurocognitive Function
Nicotinamide, a derivative of nicotinic acid, is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+) and plays significant roles in cellular metabolic, stress, and immune responses. It has shown potential neuroprotective effects in various studies, suggesting benefits in preserving and enhancing neurocognitive function across conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The affordability, non-toxicity, and wide availability of nicotinamide underscore the need for further human interventional studies to explore its therapeutic potential fully (Rennie et al., 2015).
Microbial Degradation and Biochemical Mechanisms of Neonicotinoids
Research into the environmental impact of neonicotinoids, which are derivatives of nicotinamide, has led to the discovery of microbial pathways capable of degrading these compounds. Certain microorganisms, including Bacillus and Mycobacterium species, have been identified for their ability to break down neonicotinoids, suggesting the potential for bioremediation strategies to mitigate environmental toxicity. This research not only highlights the environmental risks associated with neonicotinoids but also presents a sustainable approach to managing pesticide pollution through microbial degradation (Pang et al., 2020).
Nicotinamide in Cancer Research
Nicotinamide has been investigated for its role in cancer prevention and therapy. Its involvement in cellular metabolism, DNA repair, and redox processes offers insights into potential therapeutic strategies. Studies suggest that nicotinamide supplementation could support traditional anticancer therapies by enhancing drug efficacy and reducing side effects. The exploration of nicotinamide derivatives in drug development highlights the compound's versatility and potential in oncology, emphasizing the need for continued research in this area (Jain et al., 2020).
Nicotinamide and Cellular Energy Metabolism
The role of nicotinamide in cellular energy metabolism, particularly through its effects on NAD+ synthesis, has implications for metabolic health and disease prevention. By influencing pathways related to glucose metabolism, insulin sensitivity, and mitochondrial function, nicotinamide presents a promising avenue for addressing metabolic disorders, including diabetes and obesity. Research into its mechanism of action and therapeutic potential underscores the importance of nicotinamide in metabolic health (Hwang & Song, 2017).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)23-14-4-9-22-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBQDQDXWIKJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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